3-Hydroxybakuchiol

Beschreibung

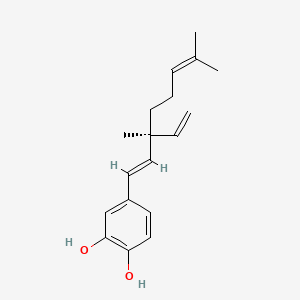

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3/b12-10+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKCOGVKHHAUBK-NCUBBLFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)C=CC1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)(C=C)/C=C/C1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Structural Elucidation of 3-Hydroxybakuchiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 3-Hydroxybakuchiol, a naturally occurring meroterpene with significant therapeutic potential. Detailed experimental protocols for its asymmetric synthesis are presented, alongside a thorough characterization of its structure using modern spectroscopic techniques. Furthermore, this guide explores the compound's mechanism of action, focusing on its role in modulating key inflammatory signaling pathways. All quantitative data is summarized in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

3-Hydroxybakuchiol, a hydroxylated derivative of the well-known phytochemical bakuchiol, has garnered increasing interest within the scientific community. Found in plants such as Psoralea corylifolia, this compound exhibits a range of biological activities, including anti-inflammatory and cytotoxic effects. Its structural similarity to bakuchiol, a compound often touted as a natural alternative to retinol, suggests a comparable yet potentially distinct pharmacological profile. A profound understanding of its synthesis and structure is paramount for further investigation into its therapeutic applications and for the development of novel drug candidates.

Synthesis of 3-Hydroxybakuchiol (Δ³-2-hydroxybakuchiol)

The asymmetric synthesis of 3-Hydroxybakuchiol has been achieved through a multi-step process, yielding the target compound with high stereoselectivity. The following protocol is based on the established literature.[1]

Experimental Protocol: Asymmetric Synthesis

A previously reported method outlines a facile asymmetric synthesis of ∆3-2-hydroxybakuchiol.[1] The key steps involve the construction of the chiral core and subsequent elaboration of the terpenoid side chain. While the full detailed protocol from the primary literature requires access to the supporting information of the cited paper, a general workflow can be outlined based on a similar synthesis of its analogues.[1]

The general synthetic approach involves:

-

Chiral Auxiliary-Mediated Alkylation: Introduction of the chiral center is a critical step, often achieved using a chiral auxiliary to direct the stereoselective alkylation of a precursor molecule.

-

Chain Elongation: The terpenoid side chain is constructed through a series of reactions, which may include Wittig-type olefination and cross-coupling reactions (e.g., Negishi coupling) to introduce the aromatic moiety.

-

Functional Group Manipulation and Deprotection: The synthesis involves the protection of reactive functional groups and their subsequent deprotection in the final stages to yield 3-Hydroxybakuchiol.

Synthesis Workflow Diagram

Structural Elucidation

The definitive structure of 3-Hydroxybakuchiol was determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Spectroscopic Data for 3-Hydroxybakuchiol and Related Compounds

| Technique | Data Type | Observed/Expected Values for 3-Hydroxybakuchiol Analogs |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons: ~6.7-7.3 ppm; Olefinic protons: ~5.0-6.5 ppm; Methyl protons: ~1.1-1.7 ppm; Methylene protons: ~2.0-2.4 ppm. Specific shifts will vary based on the exact analogue structure.[1] |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons: ~115-155 ppm; Olefinic carbons: ~110-145 ppm; Quaternary carbon: ~40-45 ppm; Methyl carbons: ~15-30 ppm.[1] |

| MS (ESI) | m/z | For an analogue with formula C₁₈H₂₅O, the calculated [M+H]⁺ is 257.1900, with a found value of 257.1899.[1] The expected [M+H]⁺ for 3-Hydroxybakuchiol (C₁₈H₂₄O₂) would be approximately 273.18. |

Experimental Protocols for Structural Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is employed to determine the accurate mass and elemental composition of the molecule.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The biological activity of 3-Hydroxybakuchiol is believed to be closely related to that of bakuchiol, which is known to possess potent anti-inflammatory properties. These effects are primarily mediated through the inhibition of key signaling cascades involved in the inflammatory response.

Inhibition of the MAPK and NF-κB Signaling Pathways

Studies on bakuchiol have demonstrated its ability to suppress inflammatory responses by downregulating the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) signaling pathways.[2] Furthermore, bakuchiol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2] It is hypothesized that 3-Hydroxybakuchiol shares this mechanism of action.

Signaling Pathway Diagram

Conclusion

This technical guide has provided a detailed overview of the synthesis, structural elucidation, and proposed mechanism of action of 3-Hydroxybakuchiol. The outlined asymmetric synthesis provides a pathway for obtaining this compound for further research. The spectroscopic data, while needing more dedicated studies for a complete public dataset, provides a solid foundation for its characterization. The likely modulation of the MAPK and NF-κB signaling pathways highlights its potential as a valuable lead compound in the development of new anti-inflammatory therapies. Further investigation into its specific biological targets and in vivo efficacy is warranted.

References

3-Hydroxybakuchiol: A Technical Guide to its Physicochemical Properties and Biological Activity

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: 3-Hydroxybakuchiol, a natural phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and an in-depth look at its mechanism of action, particularly its role in inducing tumor cell apoptosis through the inhibition of the mitochondrial electron transport chain. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

Quantitative data for the physicochemical properties of 3-Hydroxybakuchiol are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted or inferred from the closely related compound, bakuchiol.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄O₂ | PubChem[1] |

| Molecular Weight | 272.4 g/mol | PubChem[1] |

| Physical State | Not explicitly stated; Bakuchiol is a yellowish oil. | Inferred from Bakuchiol[1] |

| Melting Point | Not available in the literature. | |

| Boiling Point | 437.6 ± 45.0 °C (Predicted) | ECHEMI |

| Solubility | Low aqueous solubility is expected. Bakuchiol has a reported aqueous solubility of 132 ± 41 μg/mL.[1] | Inferred from Bakuchiol[1] |

| pKa | Not available in the literature. | |

| XLogP3 | 5.8 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Complexity | 366 | PubChem[1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of phenolic compounds like 3-Hydroxybakuchiol are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically lower and broaden the melting point range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry 3-Hydroxybakuchiol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Distillation Method):

-

Apparatus: A micro-distillation apparatus is assembled, consisting of a small distilling flask, a condenser, a receiving vessel, and a calibrated thermometer.

-

Sample and Heating: A small volume of 3-Hydroxybakuchiol is placed in the distilling flask along with a boiling chip. The flask is gently heated.

-

Equilibrium: The temperature is recorded when the liquid is boiling and its vapor is in equilibrium with the liquid, as indicated by a stable temperature reading on the thermometer with its bulb positioned at the vapor outlet.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point can be corrected to the standard pressure (1 atm) if necessary.

Determination of Aqueous Solubility

Principle: The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specified temperature.

Methodology (Shake-Flask Method):

-

Equilibration: An excess amount of 3-Hydroxybakuchiol is added to a known volume of water in a sealed container.

-

Shaking: The container is agitated in a constant temperature water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of 3-Hydroxybakuchiol in the clear, saturated aqueous solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a phenolic compound, it represents the pH at which the compound is 50% ionized.

Methodology (Spectrophotometric Titration):

-

Solution Preparation: A solution of 3-Hydroxybakuchiol of known concentration is prepared in a suitable solvent system (e.g., water-cosolvent mixture).

-

Titration: The pH of the solution is adjusted incrementally by adding a strong acid or base.

-

UV-Vis Spectroscopy: At each pH value, the UV-Vis absorbance spectrum of the solution is recorded. The wavelength of maximum absorbance will shift as the phenolic hydroxyl group ionizes.

-

Data Analysis: The absorbance data at a specific wavelength is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Signaling Pathway of 3-Hydroxybakuchiol-Induced Apoptosis

3-Hydroxybakuchiol exerts its antitumor activity by inducing apoptosis through the inhibition of the mitochondrial electron transport chain (ETC). The following diagram illustrates the key steps in this signaling pathway.

Caption: Signaling pathway of 3-Hydroxybakuchiol-induced apoptosis.

Workflow for Determining Physicochemical Properties

The logical workflow for the experimental determination of the physicochemical properties of 3-Hydroxybakuchiol is depicted below.

Caption: Experimental workflow for physicochemical characterization.

Detailed Description of the Signaling Pathway:

3-Hydroxybakuchiol initiates apoptosis by directly targeting and inhibiting Complex I (NADH dehydrogenase) of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons, leading to a decrease in the mitochondrial membrane potential (ΔΨm).

The loss of mitochondrial membrane potential is a critical event that triggers the intrinsic pathway of apoptosis. It promotes the activation and translocation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, to the mitochondrial outer membrane. Concurrently, the inhibitory effect of anti-apoptotic proteins like Bcl-2 on Bax is overcome. Activated Bax molecules oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c from the intermembrane space into the cytosol.

In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, most notably pro-caspase-3.

Activated caspase-3 is the primary executioner of apoptosis. It orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, including structural proteins and DNA repair enzymes, ultimately leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear DNA fragmentation. Studies on the related compound bakuchiol have confirmed the involvement of caspase-9 and caspase-3 in this apoptotic cascade, reinforcing this proposed mechanism for 3-Hydroxybakuchiol.[2][3][4]

This technical guide provides a consolidated resource on the physicochemical properties and apoptotic signaling pathway of 3-Hydroxybakuchiol. While there are gaps in the experimental data for some physical constants, the provided protocols offer a clear path for their determination. The elucidation of its mechanism of action as a mitochondrial Complex I inhibitor highlights its potential as a lead compound in the development of novel anticancer therapies. Further research into its specific interactions with cellular components and its in vivo efficacy is warranted to fully realize its therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. Bakuchiol from Cullen corylifolium and its efficacy on apoptosis and autophagy in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumor effects of bakuchiol, an analogue of resveratrol, on human lung adenocarcinoma A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of 3-Hydroxybakuchiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological activity screening of 3-Hydroxybakuchiol, a meroterpene of significant interest in phytochemical and pharmacological research. This document collates available data on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and validation. Signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanisms of action. While quantitative data for 3-Hydroxybakuchiol is available for its antimicrobial and antifungal activities, there is a notable gap in the literature regarding its specific IC50 values for anticancer, anti-inflammatory, and antioxidant effects. This guide presents the existing data for 3-Hydroxybakuchiol and, where data is lacking, provides comparative information for its parent compound, bakuchiol, to offer a broader context for its potential therapeutic applications.

Introduction

3-Hydroxybakuchiol is a naturally occurring meroterpene found in plants of the Psoralea genus, which have a long history of use in traditional medicine. As a derivative of the well-studied compound bakuchiol, 3-Hydroxybakuchiol has garnered attention for its potential biological activities. This guide aims to consolidate the current scientific knowledge on the preliminary biological screening of 3-Hydroxybakuchiol, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

The anticancer potential of 3-Hydroxybakuchiol has been investigated, with studies indicating its ability to induce tumor cell death.

Mechanism of Action

Research has shown that 3-Hydroxybakuchiol induces apoptosis in cancer cells by targeting the mitochondrial electron transport chain. Specifically, it acts as an inhibitor of Complex I, leading to a disruption of mitochondrial function. This inhibition results in a decrease in mitochondrial transmembrane potential, the activation of caspase-3, and subsequent nuclear DNA fragmentation, culminating in apoptotic cell death.

Figure 1: Proposed signaling pathway for 3-Hydroxybakuchiol-induced apoptosis.

Quantitative Data

Specific IC50 values for the anticancer activity of 3-Hydroxybakuchiol against a wide range of cancer cell lines are not extensively reported in the available literature. For context, the parent compound, bakuchiol, has demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Bakuchiol (for comparative reference)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| SMMC7721 | Human liver carcinoma | 23.40 ± 2.11[1] |

| HepG2 | Human liver hepatocellular carcinoma | 36.12 ± 3.24[1] |

| MDA-MB-231 | Human breast cancer | 28.51 ± 2.53[1] |

| SW480 | Human colorectal carcinoma | 31.27 ± 2.87[1] |

Note: The data presented in this table is for bakuchiol and is intended to provide a comparative baseline for the potential activity of 3-Hydroxybakuchiol.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow:

Figure 2: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of 3-Hydroxybakuchiol and a vehicle control.

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial and Antifungal Activity

3-Hydroxybakuchiol has demonstrated notable activity against various microbial and fungal strains.

Quantitative Data

Table 2: Antimicrobial and Antifungal Activity of 3-Hydroxybakuchiol (MIC values)

| Organism | Type | MIC (µg/mL) |

|---|---|---|

| Saprolegnia parasitica | Water Mold | 50 |

| Saprolegnia australis | Water Mold | 25 |

| Candida albicans | Yeast | 4 - 16 |

| Candida glabrata | Yeast | 16 |

| Candida krusei | Yeast | 0.125 - 4 |

| Candida parapsilosis | Yeast | 0.25 - 8 |

| Candida tropicalis | Yeast | 1 - 8 |

| Cryptococcus neoformans | Yeast | 0.125 - 2 |

| Saccharomyces cerevisiae | Yeast | >16 |

| Trichophyton mentagrophytes | Fungus | 1 - 4 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Figure 3: Workflow for the broth microdilution MIC assay.

Methodology:

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of 3-Hydroxybakuchiol in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of 3-Hydroxybakuchiol that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties of 3-Hydroxybakuchiol are an area of emerging research, though specific quantitative data is limited. The anti-inflammatory effects of its parent compound, bakuchiol, are well-documented and often attributed to the inhibition of pro-inflammatory mediators.

Mechanism of Action

Bakuchiol has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. It is plausible that 3-Hydroxybakuchiol shares a similar mechanism of action.

Quantitative Data

Currently, there is a lack of specific IC50 values for the anti-inflammatory activity of 3-Hydroxybakuchiol in the public domain. For comparative purposes, bakuchiol has been reported to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages with an IC50 value of 14.8 µM.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

Workflow:

Figure 4: Workflow for the nitric oxide inhibition assay.

Methodology:

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of 3-Hydroxybakuchiol for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at approximately 540 nm.

-

Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antioxidant Activity

The antioxidant potential of 3-Hydroxybakuchiol is inferred from the known radical scavenging properties of its parent compound, bakuchiol.

Mechanism of Action

Phenolic compounds like bakuchiol and its derivatives can act as antioxidants by donating a hydrogen atom or an electron to free radicals, thereby neutralizing them and preventing oxidative damage.

Quantitative Data

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Workflow:

Figure 5: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Sample Preparation: Prepare different concentrations of 3-Hydroxybakuchiol in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Mix the 3-Hydroxybakuchiol solution with a solution of DPPH in the same solvent.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

3-Hydroxybakuchiol exhibits promising biological activities, particularly in the realms of anticancer and antimicrobial applications, with demonstrated antifungal efficacy. Its mechanism of inducing apoptosis in cancer cells through the inhibition of mitochondrial Complex I highlights its potential as a lead compound for novel cancer therapeutics. However, a significant gap exists in the literature concerning the quantitative assessment of its anticancer, anti-inflammatory, and antioxidant activities. Future research should focus on determining the specific IC50 values of 3-Hydroxybakuchiol in a variety of cancer cell lines and in standard anti-inflammatory and antioxidant assays. Such data will be crucial for a comprehensive evaluation of its therapeutic potential and for guiding further preclinical and clinical development. The detailed protocols and compiled data in this guide serve as a foundational resource to stimulate and support these future investigations.

References

An In-Depth Technical Guide on the Initial Investigations into the Anticancer Potential of 3-Hydroxybakuchiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the anticancer properties of 3-Hydroxybakuchiol, a natural meroterpene. The document synthesizes key findings on its mechanism of action, presents quantitative data from seminal studies, details experimental protocols, and visualizes the molecular pathways and workflows involved.

Introduction

3-Hydroxybakuchiol is a phenolic isoprenoid isolated from the plant Psoralea glandulosa.[1] While related compounds like bakuchiol have been more extensively studied, initial investigations into 3-Hydroxybakuchiol have revealed its potent and distinct anticancer activities. This guide focuses on the primary research that has established its potential as a cytotoxic and pro-apoptotic agent against cancer cells, particularly highlighting its effects on mitochondrial function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on 3-Hydroxybakuchiol's anticancer effects.

Table 1: Cytotoxicity of 3-Hydroxybakuchiol

| Cell Line | Compound | IC50 Value | Assay | Duration | Source |

| TA3/Ha (Mouse Mammary Adenocarcinoma) | 3-Hydroxybakuchiol | 8.25 ± 1.06 μM | Neutral Red Assay | 48 h | [2] |

| TA3/Ha (Mouse Mammary Adenocarcinoma) | Bakuchiol | 42.6 ± 1.07 μM | Neutral Red Assay | 48 h | [2] |

| A2058 (Human Melanoma) | Resinous Exudate* | 10.5 µg/mL | MTT Assay | 48 h | [3][4] |

*Note: The resinous exudate contains bakuchiol, 3-hydroxy-bakuchiol, and 12-hydroxy-iso-bakuchiol. The IC50 for pure 3-Hydroxybakuchiol on A2058 cells was not specified in this study.

Table 2: Pro-Apoptotic Activity of 3-Hydroxybakuchiol

| Cell Line | Effect | Observation | Source |

| TA3/Ha | Apoptosis Induction | Nuclear DNA fragmentation, opening of the mitochondrial permeability transition pore (MPTP).[1] | [1] |

| TA3/Ha | Caspase-3 Activation | Significant increase in caspase-3 activity.[1] | [1] |

| TA3/Ha | Mitochondrial Potential | Decrease in mitochondrial transmembrane potential.[1] | [1] |

| A2058 | Caspase-3 Activation | Significant increase in caspase-3 activity compared to control.[5] | [5] |

| A2058 | Apoptosis Induction | Associated with an increase in reactive oxygen species (ROS) production.[3] | [3] |

Mechanism of Action

Research indicates that 3-Hydroxybakuchiol exerts its anticancer effects primarily through the induction of apoptosis, driven by significant mitochondrial dysfunction.

3.1. Inhibition of Mitochondrial Electron Transport Chain (ETC)

The most detailed mechanistic study, conducted on TA3/Ha mammary adenocarcinoma cells, identified Complex I of the mitochondrial electron transport chain as a direct target of 3-Hydroxybakuchiol.[1][2][6]

-

Oxygen Consumption: 3-Hydroxybakuchiol was shown to inhibit oxygen consumption in isolated mitochondria in a concentration-dependent manner when Complex I substrates (glutamate and malate) were used.[1][2] This inhibition was completely reversed when electrons were supplied directly to Complex II (via succinate) or Complex III (via duroquinol), pinpointing the site of action to Complex I.[1]

-

ATP Depletion: The inhibition of the ETC by 3-Hydroxybakuchiol leads to a substantial decrease in intracellular ATP levels. This bioenergetic crisis is a critical blow to cancer cells, which often have high energy demands.[1][6]

-

ROS-Independent Apoptosis: Unlike many ETC inhibitors, the action of 3-Hydroxybakuchiol on Complex I in TA3/Ha cells did not result in an increase in reactive oxygen species (ROS).[1][6] This suggests a mechanism of apoptosis induction that is primarily driven by energy depletion rather than oxidative stress in this cell line.

3.2. Induction of Apoptosis

3-Hydroxybakuchiol is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through a mitochondria-dependent pathway.

-

Mitochondrial Depolarization: The compound causes a decrease in the mitochondrial transmembrane potential, a key early event in the intrinsic apoptotic cascade.[1]

-

Caspase Activation: Following mitochondrial dysfunction, there is a significant activation of caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell.[1][5]

-

DNA Fragmentation: The apoptotic process is further confirmed by the observation of nuclear DNA fragmentation in treated cells.[1]

In human melanoma A2058 cells, the apoptotic mechanism induced by 3-Hydroxybakuchiol appears to be associated with an increase in ROS production, suggesting that the precise downstream effects may be cell-type dependent.[3]

Signaling and Experimental Diagrams

The following diagrams, generated using DOT language, visualize the key pathways and workflows.

Caption: Mechanism of 3-Hydroxybakuchiol in TA3/Ha cells.

Caption: Proposed mechanism of 3-Hydroxybakuchiol in A2058 cells.

Caption: Workflow for assessing 3-Hydroxybakuchiol's anticancer potential.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the initial investigations of 3-Hydroxybakuchiol.

5.1. Cell Lines and Culture

-

A2058: A human melanoma cell line.[3]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin), and maintained in a humidified atmosphere at 37°C with 5% CO₂.

5.2. Cell Viability and Proliferation Assays

-

MTT Assay (for A2058 cells):

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat cells with various concentrations of 3-Hydroxybakuchiol for a specified duration (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow formazan crystal formation by viable cells.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

-

-

Neutral Red Assay (for TA3/Ha cells):

-

Seed cells in 96-well plates.

-

Treat with the compound for the desired time (e.g., 48 hours).

-

Incubate the cells with Neutral Red dye, which is incorporated into the lysosomes of living cells.

-

Wash cells and then extract the dye from the lysosomes using a destaining solution.

-

Quantify the amount of dye by measuring absorbance, which correlates with the number of viable cells.[2]

-

5.3. Apoptosis Detection

-

Annexin V-FITC / Propidium Iodide (PI) Staining:

-

Harvest treated and untreated cells.

-

Wash cells with a binding buffer.

-

Resuspend cells in the binding buffer containing Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Fix and permeabilize treated cells.

-

Incubate cells with a reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP). The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Detect the incorporated labels using a fluorescently-labeled antibody.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

5.4. Mitochondrial Function Assays

-

Mitochondrial Transmembrane Potential (ΔΨm) Measurement:

-

Load treated and untreated cells with a potentiometric fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester).

-

TMRM accumulates in active mitochondria with a high membrane potential, resulting in a strong fluorescent signal.

-

In apoptotic cells, the collapse of ΔΨm leads to a decrease in TMRM accumulation and a corresponding loss of fluorescence.

-

Quantify the fluorescence intensity using flow cytometry or a fluorescence plate reader.[2]

-

-

Oxygen Consumption Measurement:

-

Isolate mitochondria from treated or untreated cells via differential centrifugation.

-

Measure the rate of oxygen consumption using a Clark-type oxygen electrode in a sealed chamber.

-

Add specific mitochondrial substrates (e.g., glutamate + malate for Complex I, succinate for Complex II) to initiate respiration.

-

Add ADP to stimulate ATP synthesis (State 3 respiration).

-

Introduce 3-Hydroxybakuchiol to measure its inhibitory effect on the rate of oxygen consumption.[1]

-

5.5. Caspase Activity Assay

-

Lyse treated and untreated cells to release cellular proteins.

-

Determine the total protein concentration of the lysates.

-

Incubate a standardized amount of protein from each sample with a specific caspase-3 substrate conjugated to a colorimetric (e.g., p-nitroaniline, pNA) or fluorometric reporter.

-

Active caspase-3 in the lysate cleaves the substrate, releasing the reporter molecule.

-

Measure the signal (absorbance or fluorescence) over time. The rate of signal increase is proportional to the caspase-3 activity in the sample.[5]

References

- 1. Tumor cell death induced by the inhibition of mitochondrial electron transport: the effect of 3-hydroxybakuchiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorio.uchile.cl [repositorio.uchile.cl]

- 3. Psoralea glandulosa as a potential source of anticancer agents for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tumor cell death induced by the inhibition of mitochondrial electron transport: The effect of 3-hydroxybakuchiol (Journal Article) | OSTI.GOV [osti.gov]

- 7. Cellosaurus cell line TA3 (CVCL_4315) [cellosaurus.org]

Unraveling the Molecular Mechanisms of 3-Hydroxybakuchiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybakuchiol, a natural meroterpene phenol, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its potent anti-cancer, anti-inflammatory, and antioxidant properties. Through a comprehensive review of existing literature, this document consolidates quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

3-Hydroxybakuchiol is a derivative of bakuchiol, a well-studied compound isolated from the seeds of Psoralea corylifolia. While sharing structural similarities with its parent compound, 3-hydroxybakuchiol exhibits unique biological activities that warrant specific investigation. Its potential as a therapeutic agent stems from its ability to modulate critical cellular processes, including cell proliferation, apoptosis, and inflammatory responses. This guide will systematically dissect the current understanding of its mechanism of action.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data reported for the biological activities of 3-Hydroxybakuchiol. This information provides a comparative basis for its potency across different cellular contexts.

| Biological Activity | Cell Line / Model | Metric | Value | Reference |

| Cytotoxicity | A2058 (Melanoma) | IC50 | Not explicitly stated for the pure compound, but the resinous exudate containing it had an IC50 of 10.5 μg/mL.[1] | [1] |

| Inhibition of Mitochondrial Electron Transport | Tumor cells | - | Induces tumor cell death.[2][3] | [2][3] |

| Anti-inflammatory | RAW 264.7 Macrophages | - | A mixture including 3-hydroxybakuchiol showed higher anti-inflammatory activity than bakuchiol alone.[4] | [4] |

Key Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the mechanism of action of 3-Hydroxybakuchiol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cells (e.g., A2058 melanoma cells) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of 3-Hydroxybakuchiol or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with 3-Hydroxybakuchiol at the desired concentrations for a specified time.

-

Cell Harvesting: Adherent cells are harvested by trypsinization, and both adherent and floating cells are collected by centrifugation.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

-

Protein Extraction: Cells treated with 3-Hydroxybakuchiol are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against the target proteins (e.g., caspases, Bcl-2 family proteins, NF-κB pathway components).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by 3-Hydroxybakuchiol

The biological effects of 3-Hydroxybakuchiol are mediated through its interaction with and modulation of several key signaling pathways.

Induction of Apoptosis via the Intrinsic Pathway

3-Hydroxybakuchiol has been shown to induce apoptosis in cancer cells, a process critical for its anti-tumor activity.[1] Evidence suggests its involvement in the intrinsic, or mitochondrial, pathway of apoptosis.

Caption: Intrinsic apoptosis pathway induced by 3-Hydroxybakuchiol.

Anti-inflammatory Signaling

While specific studies on 3-Hydroxybakuchiol are limited, its parent compound, bakuchiol, is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Given that mixtures containing 3-hydroxybakuchiol exhibit potent anti-inflammatory effects, a similar mechanism is plausible.

Caption: Postulated inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for Mechanism of Action Studies

The following diagram illustrates a logical workflow for investigating the mechanism of action of 3-Hydroxybakuchiol.

References

Pharmacological Profiling of 3-Hydroxybakuchiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybakuchiol is a phenolic meroterpene and a natural analogue of the well-studied compound, bakuchiol. It is found in plants such as Psoralea glandulosa, which has a history of use in Chilean folk medicine for treating skin ailments caused by bacteria and fungi[1][2]. While research into 3-Hydroxybakuchiol is not as extensive as that for bakuchiol, preliminary studies indicate its potential as a bioactive compound, particularly in the realm of oncology. This technical guide provides a concise overview of the current pharmacological data on 3-Hydroxybakuchiol, details relevant experimental protocols, and explores potential mechanisms of action based on current understanding and comparisons with related compounds.

Quantitative Data

The primary pharmacological data available for 3-Hydroxybakuchiol pertains to its cytotoxic activity against cancer cells. A study focused on the synthesis and evaluation of ∆³-2-hydroxybakuchiol analogues provides the most direct quantitative insights into its potency.

Cytotoxic Activity of ∆³-2-Hydroxybakuchiol and its Analogues

The following table summarizes the growth inhibitory activity of ∆³-2-hydroxybakuchiol and its synthesized analogues against rat UMR106 osteosarcoma cells, as determined by the MTT assay. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound | IC₅₀ (µM) against UMR106 cells |

| ∆³-2-Hydroxybakuchiol | 69 |

| Analogue 13a (C-12 modified) | > 100 |

| Analogue 13c (C-12 modified) | 58 |

| Analogue 13d (C-12 modified) | 45 |

| Analogue 13e (C-12 modified) | 75 |

| Analogue 13f (C-12 modified) | 62 |

| Analogue 14b (chain modified) | 88 |

| Bakuchiol (positive control) | 48 |

Data sourced from Zhao et al., Molecules, 2014.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are relevant to the pharmacological profiling of 3-Hydroxybakuchiol.

MTT Assay for Cytotoxicity Screening

This protocol is adapted from the methodology used to evaluate the growth inhibitory activity of ∆³-2-hydroxybakuchiol and its analogues against rat UMR106 osteosarcoma cells[3].

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

-

Rat UMR106 osteosarcoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed UMR106 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM with 10% FBS.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plates for an additional 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software package.

Signaling Pathways and Mechanistic Insights

Direct evidence for the signaling pathways modulated by 3-Hydroxybakuchiol is currently limited. However, based on its structural similarity to bakuchiol and the activities of other phenolic compounds, we can hypothesize potential mechanisms of action that warrant further investigation. Bakuchiol has been shown to exert anti-inflammatory effects through the downregulation of the p38 MAPK/ERK signaling pathway and to activate the Nrf2/HO-1 pathway[4][5][6]. It has also been reported to inhibit the NF-κB signaling pathway[7].

Putative Anti-Inflammatory Signaling Pathway for 3-Hydroxybakuchiol

The following diagram illustrates a hypothesized signaling cascade for the potential anti-inflammatory effects of 3-Hydroxybakuchiol, based on the known mechanisms of bakuchiol.

Caption: Hypothesized anti-inflammatory mechanism of 3-Hydroxybakuchiol.

Experimental Workflow: Synthesis and Cytotoxic Evaluation of 3-Hydroxybakuchiol Analogues

The following diagram outlines the general workflow from the synthesis of 3-Hydroxybakuchiol analogues to their biological evaluation, as described in the literature[3].

Caption: Workflow for synthesis and cytotoxic testing of analogues.

Future Directions and Conclusion

The pharmacological profile of 3-Hydroxybakuchiol is an emerging area of research. Current data demonstrates its potential as a cytotoxic agent, with some of its synthetic analogues showing improved activity over the parent compound. However, a significant knowledge gap remains regarding its broader biological activities and mechanisms of action.

Future research should focus on:

-

Expanding the Pharmacological Profile: Screening 3-Hydroxybakuchiol against a wider range of cancer cell lines and exploring its potential anti-inflammatory, antimicrobial, and antioxidant properties.

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by 3-Hydroxybakuchiol to understand its molecular targets.

-

In Vivo Studies: Evaluating the efficacy and safety of 3-Hydroxybakuchiol and its potent analogues in preclinical animal models.

References

- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 2. Bakuchiol | MDedge Dermatology [mdedge9-ma1.mdedge.com]

- 3. Synthesis of ∆3-2-Hydroxybakuchiol Analogues and Their Growth Inhibitory Activity against Rat UMR106 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Bakuchiol Derivatives as Potent Anti-inflammatory Agents in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Studying 3-Hydroxybakuchiol Effects in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybakuchiol, a derivative of the well-studied meroterpene bakuchiol, is a compound of increasing interest for its potential therapeutic properties. While research specific to 3-Hydroxybakuchiol is emerging, the extensive body of work on bakuchiol provides a strong foundation for designing and executing cell-based assays to elucidate its mechanism of action. Bakuchiol has demonstrated significant antioxidant, anti-inflammatory, and anticancer activities, many of which are attributed to its modulation of key cellular signaling pathways.[1][2][3][4][5][6] It is hypothesized that 3-Hydroxybakuchiol may exhibit similar, if not enhanced, biological effects.

These application notes provide a comprehensive guide for researchers to investigate the cellular and molecular effects of 3-Hydroxybakuchiol. The protocols detailed below are based on established methodologies successfully used to study bakuchiol and its analogs, and are readily adaptable for 3-Hydroxybakuchiol.

Data Presentation: Efficacy of Bakuchiol Derivatives

The following table summarizes the cytotoxic activity of bakuchiol and its derivatives against various cancer cell lines, providing a comparative baseline for evaluating the potency of 3-Hydroxybakuchiol.

| Compound | Cell Line | IC50 (µM) | Reference |

| Bakuchiol | SMMC7721 (Hepatocellular Carcinoma) | 25.3 ± 1.2 | [7] |

| Bakuchiol | HepG2 (Hepatocellular Carcinoma) | 30.1 ± 1.5 | [7] |

| Bakuchiol | SW480 (Colon Adenocarcinoma) | 45.2 ± 2.3 | [7] |

| Bakuchiol | A549 (Lung Carcinoma) | 50.7 ± 2.9 | [7] |

| (S,E)-4-(7-methoxy-3,7-dimethyl-3-vinyloct-1-en-1-yl)phenol (derivative 10) | SMMC7721 (Hepatocellular Carcinoma) | 10.5 ± 0.5 | [3][7] |

| Bakuchiol | Rat UMR106 (Osteosarcoma) | 69 |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of 3-Hydroxybakuchiol on cell viability and to determine its half-maximal inhibitory concentration (IC50). The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[3][8][9]

Materials:

-

3-Hydroxybakuchiol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

96-well plates

-

Selected cancer cell lines (e.g., HepG2, A549, MCF-7)

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a stock solution of 3-Hydroxybakuchiol in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of 3-Hydroxybakuchiol. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 3-Hydroxybakuchiol.[10]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of 3-Hydroxybakuchiol for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect the culture supernatant containing any detached cells.

-

Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of 3-Hydroxybakuchiol on the expression and phosphorylation of key proteins involved in signaling pathways such as MAPK/ERK and NF-κB.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-NF-κB p65, anti-NF-κB p65, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with 3-Hydroxybakuchiol for the desired time points.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of 3-Hydroxybakuchiol.[11][12][13]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (as a positive control)

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of 3-Hydroxybakuchiol and ascorbic acid in methanol.

-

Add 100 µL of each concentration of the test compound or standard to 100 µL of the DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

This assay measures the inhibitory effect of 3-Hydroxybakuchiol on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[1]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Sodium nitrite (for standard curve)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of 3-Hydroxybakuchiol for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration from a sodium nitrite standard curve.

Mandatory Visualizations

Caption: Experimental workflow for investigating the effects of 3-Hydroxybakuchiol.

Caption: Putative inhibition of the MAPK signaling pathway by 3-Hydroxybakuchiol.

Caption: Proposed mechanism of 3-Hydroxybakuchiol-induced apoptosis.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. kumc.edu [kumc.edu]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Determination of antioxidant activity by DPPH assay [bio-protocol.org]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 3-Hydroxybakuchiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Natural products are a promising source for the discovery of new anti-inflammatory agents with potentially fewer side effects than current therapies.[3][4] 3-Hydroxybakuchiol, a derivative of the meroterpene phenol bakuchiol found in the seeds of Psoralea corylifolia, has emerged as a compound of interest. Bakuchiol itself has demonstrated anti-inflammatory, antioxidant, and anti-tumor properties.[5][6][7] Preliminary evidence suggests that these effects are mediated through the inhibition of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[7][8]

These application notes provide a comprehensive guide for the design and execution of in vitro and in vivo assays to thoroughly evaluate the anti-inflammatory potential of 3-Hydroxybakuchiol. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to investigate the compound's mechanism of action and efficacy.

Key Signaling Pathways in Inflammation

The diagram below illustrates the NF-κB signaling pathway, a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9] This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][9]

Experimental Workflow

A tiered approach is recommended for evaluating the anti-inflammatory properties of 3-Hydroxybakuchiol, starting with in vitro assays to establish biological activity and progressing to in vivo models to confirm efficacy.

In Vitro Anti-inflammatory Assays

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.[10]

-

Cell Line: RAW 264.7 macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of 3-Hydroxybakuchiol (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (typically 18-24 hours).[11][12]

-

Cell Viability Assay

It is crucial to determine the non-toxic concentration range of 3-Hydroxybakuchiol.

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat cells with a range of 3-Hydroxybakuchiol concentrations for 24 hours.

-

Add MTT or MTS reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance to determine cell viability.

-

Nitric Oxide (NO) Production Assay

-

Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

After cell treatment, collect the culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Cytokine and Prostaglandin E2 (PGE2) Measurement

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels.[13][14][15]

-

Protocol (for TNF-α, IL-6, and PGE2):

-

Coat a 96-well plate with the capture antibody overnight.[17]

-

Block the plate to prevent non-specific binding.[17]

-

Add cell culture supernatants and standards to the wells and incubate.[13][17]

-

Wash the plate and add the biotinylated detection antibody.[13]

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add TMB substrate and stop the reaction with a stop solution.[17]

-

Measure the absorbance at 450 nm.[17]

-

Calculate cytokine/PGE2 concentrations from the standard curve.[14]

Cyclooxygenase-2 (COX-2) Activity Assay

-

Principle: Measures the peroxidase activity of COX enzymes. The oxidation of a colorimetric or fluorometric probe by the hydroperoxidase products of arachidonic acid metabolism is monitored.[18][19][20]

-

Protocol (using a commercial kit):

-

Prepare cell lysates from treated RAW 264.7 cells.

-

Add assay buffer, heme, and the cell lysate to a 96-well plate.

-

Add the test compound (3-Hydroxybakuchiol) or a known inhibitor (e.g., celecoxib for COX-2).[19]

-

Initiate the reaction by adding arachidonic acid.[21]

-

Measure the absorbance or fluorescence according to the kit's instructions.[18][20]

-

NF-κB Signaling Pathway Analysis

-

Principle: To determine if 3-Hydroxybakuchiol inhibits the activation and nuclear translocation of NF-κB.

-

Protocol (Western Blot for p-IκBα and nuclear p65):

-

Prepare cytoplasmic and nuclear extracts from treated cells.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-IκBα, IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Presentation: In Vitro Assays

Summarize quantitative data in tables for clear comparison.

Table 1: Effect of 3-Hydroxybakuchiol on Cell Viability and Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages.

| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |

| Control (no LPS) | - | 100 ± 5.2 | 5.1 ± 1.2 | < 20 | < 15 | < 30 |

| LPS (1 µg/mL) | - | 98 ± 4.5 | 100 | 1520 ± 110 | 850 ± 75 | 1250 ± 98 |

| 3-Hydroxybakuchiol | 1 | 99 ± 3.8 | 85.2 ± 6.3 | 1280 ± 95 | 710 ± 60 | 1050 ± 82 |

| 5 | 101 ± 4.1 | 62.5 ± 5.1 | 950 ± 80 | 520 ± 45 | 780 ± 65 | |

| 10 | 97 ± 5.0 | 41.3 ± 4.2 | 610 ± 55 | 330 ± 30 | 460 ± 40 | |

| 25 | 95 ± 4.7 | 20.8 ± 3.5 | 320 ± 30 | 180 ± 22 | 210 ± 25 | |

| Dexamethasone | 10 | 99 ± 3.9 | 15.4 ± 2.9 | 250 ± 28 | 150 ± 18 | 180 ± 20 |

*Data are presented as mean ± SD (n=3). Statistical significance compared to the LPS control group: *p < 0.05, **p < 0.01, **p < 0.001. Data are hypothetical examples.

Table 2: Effect of 3-Hydroxybakuchiol on COX-2 Activity and NF-κB Activation.

| Treatment Group | Concentration (µM) | COX-2 Activity (% of LPS Control) | Relative p-IκBα Expression | Relative Nuclear p65 Expression |

| Control (no LPS) | - | 8.2 ± 1.5 | 0.1 ± 0.02 | 0.15 ± 0.03 |

| LPS (1 µg/mL) | - | 100 | 1.0 | 1.0 |

| 3-Hydroxybakuchiol | 10 | 35.6 ± 4.1 | 0.45 ± 0.05 | 0.52 ± 0.06 |

| Celecoxib (COX-2 Inhibitor) | 10 | 12.1 ± 2.3 | 0.95 ± 0.08 | 0.98 ± 0.07 |

| PDTC (NF-κB Inhibitor) | 50 | 25.3 ± 3.6 | 0.21 ± 0.03 | 0.28 ± 0.04*** |

*Data are presented as mean ± SD (n=3). Statistical significance compared to the LPS control group: **p < 0.001. Data are hypothetical examples.

In Vivo Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rodents

A widely used model for acute inflammation.[22][23]

-

Animals: Male Wistar rats or Swiss albino mice.

-

Protocol:

-

Fast animals overnight with free access to water.

-

Administer 3-Hydroxybakuchiol (e.g., 10, 25, 50 mg/kg) or a reference drug (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema.

-

LPS-Induced Systemic Inflammation in Mice

This model mimics systemic inflammatory responses.

-

Animals: C57BL/6 mice.

-

Protocol:

-

Administer 3-Hydroxybakuchiol (e.g., 10, 25, 50 mg/kg, i.p.) 1 hour before LPS challenge.

-

Inject LPS (e.g., 5 mg/kg, i.p.) to induce systemic inflammation.[24]

-

After a set time (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture.

-

Separate serum and measure levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

-

Harvest tissues (e.g., lung, liver) for histological analysis or to measure inflammatory markers.

-

Data Presentation: In Vivo Assays

Table 3: Effect of 3-Hydroxybakuchiol on Carrageenan-Induced Paw Edema in Rats.

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |

| Control (Carrageenan) | - | 0.85 ± 0.07 | - |

| 3-Hydroxybakuchiol | 10 | 0.68 ± 0.06* | 20.0 |

| 25 | 0.52 ± 0.05** | 38.8 | |

| 50 | 0.39 ± 0.04 | 54.1 | |

| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |

*Data are presented as mean ± SD (n=6). Statistical significance compared to the control group: *p < 0.05, **p < 0.01, **p < 0.001. Data are hypothetical examples.

Table 4: Effect of 3-Hydroxybakuchiol on Serum Cytokine Levels in LPS-Treated Mice.

| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |

| Control (Saline) | - | < 50 | < 30 |

| LPS (5 mg/kg) | - | 2850 ± 210 | 1980 ± 150 |

| 3-Hydroxybakuchiol + LPS | 25 | 1640 ± 130 | 1150 ± 98 |

| 50 | 980 ± 85 | 670 ± 55 | |

| Dexamethasone + LPS | 5 | 750 ± 60 | 510 ± 45 |

*Data are presented as mean ± SD (n=6). Statistical significance compared to the LPS group: **p < 0.01, **p < 0.001. Data are hypothetical examples.

Conclusion

The assays and protocols outlined in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of 3-Hydroxybakuchiol. By employing a combination of in vitro and in vivo models, researchers can effectively determine its efficacy, elucidate its mechanism of action, and gather the necessary data to support its potential development as a novel anti-inflammatory therapeutic agent.

References

- 1. journalajrb.com [journalajrb.com]

- 2. researchgate.net [researchgate.net]

- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the potential of Bakuchiol-A comprehensive review on pharmacological activities and therapeutic formulations | Semantic Scholar [semanticscholar.org]

- 7. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. h-h-c.com [h-h-c.com]

- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of Cytokine Production by ELISA [bio-protocol.org]

- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 18. reactionbiology.com [reactionbiology.com]

- 19. assaygenie.com [assaygenie.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. mdpi.com [mdpi.com]

- 23. ijpras.com [ijpras.com]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Hydroxybakuchiol in Dermatological Research

Disclaimer: The majority of current dermatological research has focused extensively on Bakuchiol, a close structural analogue of 3-Hydroxybakuchiol. While 3-Hydroxybakuchiol has been identified as a key phytochemical in plants like Psoralea glandulosa, used in traditional medicine for skin disorders, specific data on its mechanisms and efficacy are limited[1]. The following application notes and protocols are therefore based on the comprehensive research available for Bakuchiol, postulating that 3-Hydroxybakuchiol may exhibit similar biological activities. These protocols provide a framework for the investigation of 3-Hydroxybakuchiol.

Application: Anti-Aging and Mitigation of Photoaging

3-Hydroxybakuchiol is hypothesized to combat skin aging by acting as a functional analogue to retinol, stimulating the production of extracellular matrix proteins and reducing their degradation. Research on Bakuchiol shows it significantly upregulates collagen types I and IV and stimulates type III collagen, which are crucial for skin firmness and elasticity[1]. Unlike retinol, its analogue Bakuchiol demonstrates better skin tolerance, with significantly less scaling and stinging reported in clinical studies[2].

Quantitative Data Summary: Bakuchiol vs. Retinol in Photoaging

| Parameter | Treatment Group (0.5% Bakuchiol) | Control Group (0.5% Retinol) | Duration | Outcome | Reference |

| Wrinkle Severity | Significant Decrease (~20% reduction) | Significant Decrease | 12 Weeks | Bakuchiol is comparable to retinol in reducing wrinkle surface area. | [2][3] |

| Hyperpigmentation | 59% of participants showed improvement | 44% of participants showed improvement | 12 Weeks | Both treatments significantly reduced hyperpigmentation with no statistical difference between them. | [3] |

| Tolerability | Minimal redness reported at week 4 | Significantly more scaling and stinging reported at all time points. | 12 Weeks | Bakuchiol is better tolerated than retinol. | [2][4] |

Signaling Pathway: Extracellular Matrix Regulation

Experimental Protocol: Assessment of Collagen Production in Human Dermal Fibroblasts (HDFs)

-

Cell Culture: Culture primary Human Dermal Fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed HDFs into 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.

-

Treatment: Starve the cells in serum-free DMEM for 12 hours. Subsequently, treat the cells with varying concentrations of 3-Hydroxybakuchiol (e.g., 1, 5, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 48-72 hours. A positive control, such as TGF-β1 (10 ng/mL), should be included.